molecular formula C14H12N4O3 B6537177 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1172925-51-7

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B6537177
CAS No.: 1172925-51-7
M. Wt: 284.27 g/mol
InChI Key: ZMIBWOGJPPQSTK-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a fused isoindole-1,3-dione core linked to a 1-ethylpyrazole carboxamide group. This structure combines a rigid aromatic system (isoindole-1,3-dione) with a flexible pyrazole moiety, enabling diverse intermolecular interactions such as hydrogen bonding and π-stacking.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-2-18-11(5-6-15-18)14(21)16-8-3-4-9-10(7-8)13(20)17-12(9)19/h3-7H,2H2,1H3,(H,16,21)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIBWOGJPPQSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrazole and Isoindole Families

The compound shares structural motifs with several synthesized derivatives in the evidence, including:

Table 1: Key Structural Features of Analogous Compounds
Compound Name/ID Core Structure Substituents/R-Groups Key Functional Groups Reference
Target Compound Isoindole-1,3-dione + Pyrazole 1-Ethyl (pyrazole), 5-carboxamide Amide, Lactam N/A
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole + Pyrazole Chloro, Cyano, Phenyl Amide, Nitrile
N-(2-benzyl-1,3-dioxo-isoindol-5-yl)-2-(4-{[5-(benzyloxy)pentyl]oxy}phenyl)acetamide (8c) Isoindole-1,3-dione + Acetamide Benzyl, Benzyloxy-pentyloxy-phenyl Amide, Ether
N-{2-[(4-fluorophenyl)methyl]-1,3-dioxo-isoindol-5-yl}-2-(4-{[5-(benzyloxy)pentyl]oxy}phenyl)acetamide (8d) Isoindole-1,3-dione + Acetamide 4-Fluorobenzyl, Benzyloxy-pentyloxy-phenyl Amide, Fluorine, Ether
2-[3-[[(4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)amino]carbonyl]phenyl]-N-(4-dodecylphenyl)-1,3-dioxo-isoindole-5-carboxamide Isoindole-1,3-dione + Pyrazole Phenyl, Dodecylphenyl Amide, Lactam

Key Observations :

  • Substituent Effects : The target compound’s 1-ethylpyrazole group contrasts with bulkier substituents (e.g., benzyl, dodecylphenyl) in analogs, suggesting improved solubility compared to highly lipophilic derivatives like 8c and 8d .
  • Functional Groups: Unlike chloro- or cyano-substituted pyrazoles (e.g., 3a), the absence of electron-withdrawing groups in the target compound may reduce electrophilic reactivity, favoring hydrogen-bond donor/acceptor interactions via the amide and lactam groups .

Key Observations :

  • Synthetic Yields : The target compound’s hypothetical synthesis may align with the 44–71% yields reported for carboxamide/acetamide derivatives using EDCI/HOBt coupling .
  • Thermal Stability : Analogs like 3a (mp 133–135°C) and 3d (mp 181–183°C) demonstrate that electron-withdrawing substituents (e.g., chloro, fluoro) increase melting points, whereas the target compound’s ethyl group may lower its mp .

Intermolecular Interactions and Crystal Packing

Theoretical studies (–5) highlight the role of hydrogen bonding in stabilizing crystal structures. For example:

  • Hydrogen Bonding : The isoindole-1,3-dione lactam and pyrazole amide groups in the target compound can form intermolecular N–H···O and C=O···H–N bonds, akin to patterns observed in 8c and 8d .
  • Packing Similarity : Tools like Mercury CSD () could predict the target compound’s packing motifs by comparing it to analogs with similar hydrogen-bonding networks .

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